Dehydroluciferin

Übersicht

Beschreibung

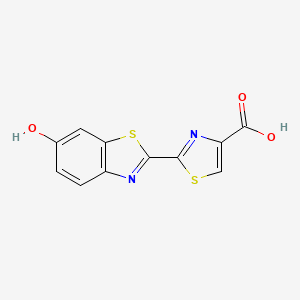

Dehydroluciferin is a member of the class of 1,3-thiazolemonocarboxylic acids that is 1,3-thiazole-4-carboxylic acid in which the hydrogen at position 2 has been replaced by a 6-hydroxy-1,3-benzothiazol-2-yl group. It has a role as a luciferin and an animal metabolite. It is a 1,3-thiazolemonocarboxylic acid, a member of benzothiazoles, a member of phenols and a biaryl.

Wirkmechanismus

Target of Action

Dehydroluciferin primarily targets the enzyme known as firefly luciferase . This enzyme is a member of the acyl-adenylate/thioester-forming superfamily of enzymes and plays a crucial role in the bioluminescence mechanism of fireflies .

Mode of Action

this compound interacts with firefly luciferase by acting as a potent inhibitor of the luminescence reaction . It is an oxidative breakdown product of luciferin, and its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the luminescence mechanism catalyzed by firefly luciferase . This mechanism involves the oxidation of firefly luciferin with molecular oxygen to emit light . This compound, being a potent inhibitor, disrupts this process, thereby affecting the luminescence .

Pharmacokinetics

It is known that this compound is an oxidative breakdown product of luciferin . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of the luminescence reaction catalyzed by firefly luciferase . This results in a decreased ability to detect ATP, which is a crucial aspect of many biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP and the enzyme firefly luciferase is necessary for the luminescence reaction to occur . Additionally, the stability of this compound can be affected by factors such as temperature and pH . .

Biochemische Analyse

Biochemical Properties

Dehydroluciferin is known to interact with various enzymes and proteins, particularly luciferase. It acts as a potent inhibitor of luciferase, thereby affecting the bioluminescence reaction. The interaction between this compound and luciferase involves the binding of this compound to the active site of the enzyme, preventing the oxidation of luciferin and subsequent light emission . Additionally, this compound can be formed through the chemical oxidation of luciferin by agents such as ferricyanide .

Cellular Effects

This compound influences cellular processes by inhibiting the bioluminescence reaction in cells expressing luciferase. This inhibition can affect cell signaling pathways that rely on bioluminescent markers for monitoring gene expression and cellular metabolism. By preventing the oxidation of luciferin, this compound reduces the production of light, which is often used as a readout in various biochemical assays . This inhibition can be utilized to study the regulation of gene expression and the impact of bioluminescence on cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of luciferase, where it acts as a competitive inhibitor. This binding prevents the enzyme from catalyzing the oxidation of luciferin, thereby inhibiting the production of light. This compound also interacts with other biomolecules, such as coenzyme A, in the presence of ATP and magnesium ions, forming a complex that further inhibits luciferase activity . This inhibition can lead to changes in gene expression and cellular metabolism by affecting the bioluminescence-based signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under certain conditions, but its inhibitory effects on luciferase can decrease over time as the compound degrades . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro assays where bioluminescence is used as a readout. The stability of this compound is crucial for its effectiveness as an inhibitor in these assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit luciferase activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, where a certain concentration of this compound is required to achieve effective inhibition of luciferase. These dosage-dependent effects are important for determining the appropriate use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the bioluminescence reaction. It is formed as a product of the oxidation of luciferin and can be further metabolized by enzymes such as luciferase The interaction of this compound with these enzymes affects the overall metabolic flux and levels of metabolites involved in the bioluminescence process

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its inhibitory effects on luciferase . The transport and distribution of this compound are critical for its function as an inhibitor and its potential use in bioluminescence-based assays.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is often localized in cellular compartments where luciferase is present, such as the cytoplasm and mitochondria . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can effectively inhibit luciferase activity. Understanding the subcellular localization of this compound is important for optimizing its use in research and therapeutic applications.

Biologische Aktivität

Dehydroluciferin is a derivative of luciferin, the well-known substrate for luciferase enzymes that catalyze bioluminescent reactions in various organisms, including fireflies. This compound is of significant interest due to its unique properties and biological activities, which have been explored in various studies.

Chemical Structure and Formation

This compound is formed through the enzymatic reaction catalyzed by firefly luciferase, where luciferin undergoes oxidation. The reaction can be summarized as follows:

This reaction highlights the role of this compound as an intermediate in the bioluminescent process, contributing to the light emission characteristic of fireflies and other bioluminescent organisms .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Bioluminescence

This compound plays a crucial role in bioluminescence, particularly in the context of firefly luciferase activity. The compound exhibits luminescent properties that are utilized in various biochemical assays. Its efficiency in producing light makes it a valuable tool for in vivo imaging and monitoring cellular processes .

2. Inhibition Studies

Research has shown that this compound can act as an inhibitor in certain biochemical reactions. For instance, it has been noted that dehydroluciferyl-adenylate, a by-product of luciferase-catalyzed reactions, is a potent inhibitor of luminescence with an IC50 value of 6 nM . This characteristic is significant for understanding the regulation of bioluminescent reactions and potential applications in biotechnology.

This compound exhibits distinct chemical properties that influence its biological activity:

- Stability : Compared to its parent compound, this compound shows increased stability under various conditions, making it less susceptible to auto-oxidation .

- Quantum Yield : It has been reported to possess a high quantum yield, which enhances its utility in imaging applications where sensitivity is crucial .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Bioluminescent Assays : A study demonstrated the effectiveness of this compound in measuring ATP levels in biological samples. The assay utilizing this compound was able to detect ATP concentrations down to attomole levels, showcasing its sensitivity and applicability in quality control processes .

- Inhibition Mechanism Exploration : Another research focused on understanding how this compound interacts with firefly luciferase. The findings indicated that this compound could modulate enzyme activity through competitive inhibition, providing insights into its role within biochemical pathways .

Comparative Analysis

The following table summarizes key differences between luciferin and this compound regarding their biological activities:

| Property | Luciferin | This compound |

|---|---|---|

| Formation | Directly from ATP | From luciferin via luciferase |

| Luminescence Efficiency | Moderate | High |

| Stability | Less stable | More stable |

| Inhibition Potential | Low | High |

| Quantum Yield | Lower | Higher |

Wissenschaftliche Forschungsanwendungen

Bioluminescence-Based Assays

Dehydroluciferin plays a significant role in bioluminescence assays, which are widely used for:

- Gene Expression Studies : It serves as a reporter molecule in gene assays, allowing researchers to monitor transcriptional activity with high sensitivity due to low background interference from excitation light .

- High-Throughput Screening : this compound is utilized in drug discovery processes, enabling the identification of active compounds through luminescent signals that correlate with biological activity .

Data Table: Applications in Bioluminescence Assays

Environmental Monitoring

This compound-based assays are also employed in environmental science to assess pollution levels:

- Bioluminescent Sensors : These sensors utilize this compound to detect pollutants in ecosystems, providing real-time data on environmental health .

- Hygiene Control : In food industries, it is used to monitor cleanliness and microbial contamination through bioluminescent indicators .

Case Study: Environmental Monitoring

In a study assessing water quality, this compound was used to develop a bioluminescent sensor that detected specific contaminants. The sensor demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.

Biomedical Applications

This compound's properties have led to its exploration in biomedical fields:

- Photodynamic Therapy : Research has indicated potential uses of this compound in photodynamic therapy, where it could enhance the effectiveness of light-induced treatments for cancer .

- In Vivo Imaging : Its application in imaging techniques allows for the visualization of biological processes in live organisms, aiding in disease research and therapeutic monitoring .

Data Table: Biomedical Applications

| Application | Description | Reference |

|---|---|---|

| Photodynamic Therapy | Enhancing light-induced treatments for cancer | |

| In Vivo Imaging | Visualizing biological processes in live organisms |

Mechanistic Studies

Understanding the mechanisms underlying this compound's interactions with luciferase has been a focus of research:

- Proton Transfer Dynamics : Studies have investigated the excited-state proton transfer processes involving this compound, shedding light on its role in luminescence .

- Inhibition Mechanisms : Research has explored how this compound inhibits luminescence reactions, providing insights into enzyme kinetics and substrate interactions .

Case Study: Mechanistic Insights

A detailed study on the proton transfer dynamics of this compound revealed critical insights into its behavior under different pH conditions. This understanding is vital for optimizing its use in biochemical assays.

Eigenschaften

IUPAC Name |

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGRDQQIOGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347299 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20115-09-7 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.